molecular formula C14H16N2O3 B3393258 (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 214336-99-9

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3393258
CAS No.: 214336-99-9
M. Wt: 260.29 g/mol
InChI Key: CLSSDUTXLXOEQY-NWDGAFQWSA-N
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Description

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound characterized by its unique hexahydropyrrolo[3,2-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves a multi-step process. One common method includes the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical properties and potential applications. Its hexahydropyrrolo[3,2-b]pyrrole core structure is particularly noteworthy for its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

benzyl (3aS,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSDUTXLXOEQY-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@H]1NC(=O)C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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